

A Comparative Analysis of Trideca-4,7-diynal: Experimental Data vs. Published Literature

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Compound of Interest

Compound Name: *Trideca-4,7-diynal*
CAS No.: 87681-30-9
Cat. No.: B14405806

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected experimental data for **Trideca-4,7-diynal** against published literature values for structurally similar compounds. Due to the limited availability of specific experimental data for **Trideca-4,7-diynal** in public literature, this comparison relies on established principles of organic spectroscopy and data from related polyunsaturated alkynes.

Physicochemical Properties

A summary of the basic physicochemical properties of **Trideca-4,7-diynal** is presented below.

| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| Molecular Formula | C ₁₃ H ₁₈ O | |
| Molecular Weight | 190.28 g/mol | |
| CAS Number | 87681-30-9 | |

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for **Trideca-4,7-diyndal** based on typical values for alkynyl aldehydes and related compounds from published literature.

¹³C NMR Spectroscopy

The expected chemical shifts for the carbon atoms in **Trideca-4,7-diyndal** are estimated based on standard ranges for similar functional groups.^{[1][2][3]} The aldehyde carbon is expected to be the most downfield signal, while the sp-hybridized carbons of the alkyne groups will appear in their characteristic region.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
|-------------|-------------------------------|-------------------------------------------|
| C1 (CHO) | 190 - 200 | Aldehyde carbonyl carbon. |
| C2 | 40 - 50 | Methylene group adjacent to the aldehyde. |
| C3 | 20 - 30 | Methylene group. |
| C4, C5 | 70 - 90 | Internal alkyne carbons. |
| C6 | 20 - 30 | Methylene group between the alkynes. |
| C7, C8 | 70 - 90 | Internal alkyne carbons. |
| C9 - C12 | 10 - 40 | Alkyl chain carbons. |
| C13 | ~14 | Terminal methyl group. |

¹H NMR Spectroscopy

Proton NMR data is predicted based on typical coupling constants and chemical shifts for protons in similar electronic environments.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|-----------|-------------------------------|--------------|---------------------------------------------|
| H1 (CHO) | 9.6 - 9.8 | Triplet | Aldehyde proton coupled to C2 protons. |
| H2 | ~2.5 | Quartet | Methylene protons adjacent to the aldehyde. |
| H3 | ~1.6 | Multiplet | Methylene protons. |
| H6 | ~2.2 | Multiplet | Methylene protons between the alkynes. |
| H9 - H12 | 1.2 - 1.5 | Multiplets | Alkyl chain protons. |
| H13 | ~0.9 | Triplet | Terminal methyl protons. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and internal alkyne functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

| Functional Group | Expected Absorption (cm ⁻¹) | Intensity |
|-----------------------|-----------------------------------------|--------------------|
| C=O (Aldehyde) | 1720 - 1740 | Strong |
| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (two bands) |
| C≡C (Internal Alkyne) | 2100 - 2260 | Weak to medium |

Experimental Protocols

General Synthesis of a Diyнал via Cadiot-Chodkiewicz Coupling

While a specific protocol for **Trideca-4,7-diynal** is not readily available, a general and plausible synthetic route can be adapted from established methods for the synthesis of polyynes.[8][9][10] A common strategy involves the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-bromoalkyne.

Step 1: Synthesis of 1-bromo-1-heptyne (Precursor 1)

- To a solution of 1-heptyne in acetone, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-heptyne.

Step 2: Synthesis of Hex-5-yn-1-al (Precursor 2)

- Protect the aldehyde of 5-hexynal as a dimethyl acetal.
- The resulting protected alkyne is carried forward to the coupling step.

Step 3: Cadiot-Chodkiewicz Coupling

- To a solution of 1-bromo-1-heptyne and the protected hex-5-yn-1-al in a suitable solvent (e.g., THF/methanol), add a catalytic amount of copper(I) chloride and an amine base (e.g., ethylamine).
- Stir the reaction at room temperature under an inert atmosphere.
- After completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product.
- Purify the coupled product by column chromatography.

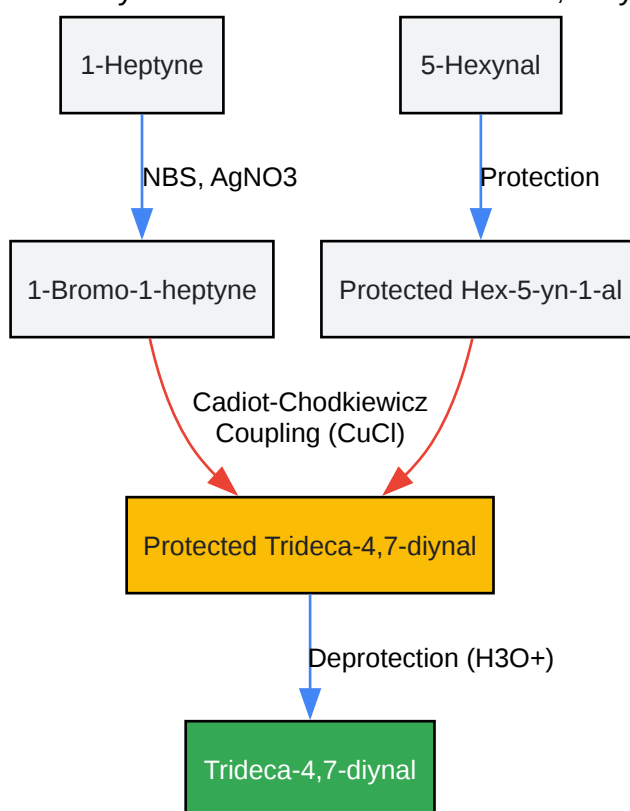
Step 4: Deprotection

- Treat the purified, protected diynal with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the acetal and yield **Trideca-4,7-diynal**.
- Purify the final product by column chromatography.

Visualizations

Synthetic Workflow for Trideca-4,7-diynal

General Synthetic Workflow for Trideca-4,7-diynal



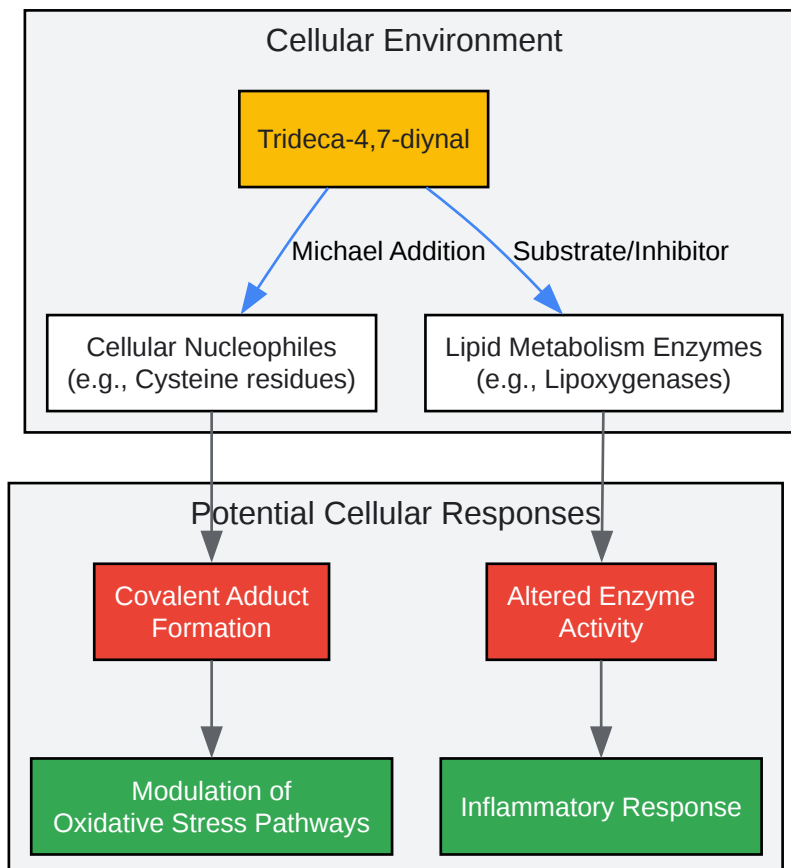
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Caption: A representative synthetic pathway for **Trideca-4,7-diynal**.

Hypothetical Signaling Pathway Modulation

Polyunsaturated fatty acids and their analogs can influence various cellular signaling pathways. Alkynyl-containing fatty acid surrogates have been used to study lipid metabolism and oxidation.[11][12] Reactive aldehydes are also known to interact with cellular nucleophiles, potentially modulating pathways related to oxidative stress and inflammation.

Hypothetical Signaling Pathway Modulation by Trideca-4,7-diyenal



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Caption: Potential cellular interactions of **Trideca-4,7-diyenal**.

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